4H-thiochromeno[3,4-d][1,2]oxazole
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Overview
Description
4H-thiochromeno[3,4-d][1,2]oxazole is a heterocyclic compound with the molecular formula C₁₀H₇NOS and a molecular weight of 189.24 g/mol . This compound is characterized by a fused ring system that includes both sulfur and nitrogen atoms, making it a unique structure in the realm of heterocyclic chemistry .
Preparation Methods
The synthesis of 4H-thiochromeno[3,4-d][1,2]oxazole typically involves cyclization reactions. One common method is the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic conditions . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4H-thiochromeno[3,4-d][1,2]oxazole undergoes various chemical reactions, including:
Scientific Research Applications
4H-thiochromeno[3,4-d][1,2]oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4H-thiochromeno[3,4-d][1,2]oxazole involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in its structure allow it to form strong interactions with biological molecules, potentially inhibiting enzymes or interfering with cellular processes . The exact pathways and targets are still under investigation, but its unique structure suggests it could modulate multiple biological pathways .
Comparison with Similar Compounds
4H-thiochromeno[3,4-d][1,2]oxazole can be compared with other heterocyclic compounds such as:
Isoxazoles: These compounds have a similar ring structure but lack the sulfur atom.
Thiazoles: These contain both sulfur and nitrogen atoms but differ in the arrangement of the ring system.
Benzoxazoles: These compounds have an oxygen atom in place of the sulfur atom in the ring structure.
The presence of both sulfur and nitrogen atoms in this compound makes it unique, providing distinct chemical and biological properties .
Properties
IUPAC Name |
4H-thiochromeno[3,4-d][1,2]oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c1-2-4-9-8(3-1)10-7(6-13-9)5-11-12-10/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUBBGWFNNZXRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3S1)ON=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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